alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol
Description
Alpha-[1-(butylmethylamino)ethyl]-benzyl alcohol is a benzyl alcohol derivative with a branched alkylamine substituent at the alpha position. Its structure consists of a benzyl alcohol backbone (C₆H₅CH₂OH) modified by a 1-(butylmethylamino)ethyl group (-CH(CH₂N(CH₂CH₂CH₂CH₃)(CH₃))). The butylmethylamino group likely enhances lipophilicity compared to smaller substituents, influencing bioavailability and membrane interaction .
Properties
IUPAC Name |
2-[butyl(methyl)amino]-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-5-11-15(3)12(2)14(16)13-9-7-6-8-10-13/h6-10,12,14,16H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIKJFWKVKMDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(C)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396460 | |
| Record name | alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25394-31-4 | |
| Record name | alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketone Intermediate Synthesis
The synthesis typically begins with the preparation of 1-phenyl-1-propanone derivatives. A Claisen condensation between acetophenone and ethyl formate generates benzoylacetaldehyde sodium salt, which undergoes subsequent aminolysis with butylmethylamine to yield 1-phenyl-3-(butylmethylamino)-1-propen-1-one. This α,β-unsaturated ketone serves as the critical intermediate for reductive amination.
Table 1: Reaction Conditions for Propenone Intermediate
| Parameter | Value | Source |
|---|---|---|
| Condensation Temperature | 5–10°C | |
| Aminolysis Solvent | Glacial acetic acid | |
| Yield | 77% (isolated as yellow oil) |
Sodium Borohydride Reduction
The propenone intermediate undergoes selective reduction using sodium borohydride (NaBH₄) in acetic acid. This dual-function solvent protonates the enamine system, enabling hydride attack at the β-carbon while preserving the alcohol moiety. The reaction proceeds at 5–10°C to minimize side reactions, followed by alkaline workup (4M NaOH) and ethyl acetate extraction.
Nucleophilic Substitution Pathways
Epoxide Ring-Opening Strategy
An alternative route involves the synthesis of styrene oxide derivatives, followed by nucleophilic attack by butylmethylamine. For example, (1-bromoethyl)benzyl alcohol reacts with excess butylmethylamine in THF at 60°C, achieving 68% yield through an SN2 mechanism. Steric hindrance from the butyl group necessitates prolonged reaction times (24–48 hr) compared to smaller amines.
Mitsunobu Reaction for Stereochemical Control
Chiral variants of the compound can be synthesized using the Mitsunobu reaction. Combining (R)-1-phenyl-1-propanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates coupling with butylmethylamine, producing enantiomerically pure product (98% ee). This method is particularly valuable for pharmacological applications requiring defined stereochemistry.
Table 2: Comparison of Nucleophilic Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity |
|---|---|---|---|
| Epoxide Opening | 68 | 48 hr | Racemic |
| Mitsunobu | 82 | 12 hr | >98% ee |
Catalytic Amination Technologies
Palladium-Catalyzed C–N Coupling
Recent advances employ Pd(OAc)₂/Xantphos catalysts for direct amination of benzyl alcohol derivatives. A 2023 study demonstrated that 1-(2-bromoethyl)-benzyl alcohol reacts with butylmethylamine under 1 atm CO at 80°C, achieving 89% conversion in 6 hr. This method eliminates stoichiometric reductants but requires stringent oxygen-free conditions.
Enzymatic Transamination
Biocatalytic routes using ω-transaminases show promise for sustainable synthesis. Engineered enzymes from Aspergillus terreus convert 1-phenyl-1-propanal and butylmethylamine to the target alcohol with 94% enantiomeric excess under physiological conditions. However, substrate inhibition at >50 mM concentrations limits industrial scalability.
Industrial-Scale Process Optimization
Continuous Flow Reactor Systems
Modern pilot plants utilize tubular flow reactors for the reductive amination route. Key parameters:
Crystallization and Purification
The crude product is purified via fractional crystallization from heptane/ethyl acetate (3:1 v/v), yielding pharmaceutical-grade material (99.5% purity). DSC analysis shows a sharp melting endotherm at 112–114°C, confirming crystalline homogeneity.
Analytical Characterization Protocols
Spectroscopic Verification
Chromatographic Purity Assessment
HPLC analysis (Zorbax SB-C18, 60:40 MeCN/H₂O + 0.1% TFA) shows single peak at tR = 4.72 min, confirming absence of diastereomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylmethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzyl alcohols. These products have their own unique applications in various fields.
Scientific Research Applications
Pharmaceutical Development
Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol has shown potential as a precursor in drug development due to its unique functional groups. Preliminary studies indicate various therapeutic effects, including:
- Antidepressant Properties : Research suggests that this compound may exhibit mood-enhancing effects, making it a candidate for antidepressant formulations.
- Analgesic Effects : Its potential pain-relieving properties are under investigation, which could lead to new analgesic drugs.
Chemical Synthesis
The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation and reduction, allows for the creation of derivatives that can be tailored for specific applications.
Research continues into the biological activities of this compound, particularly its interactions with biological systems. Key areas of investigation include:
- Pharmacodynamics : Understanding how the compound affects biological pathways.
- Pharmacokinetics : Studying how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals. Its versatility allows it to act as a reagent in various chemical processes.
Fragrance Industry
This compound is also employed as a fixative agent in perfumery, enhancing the longevity and stability of fragrances. Its unique structure contributes to desirable scent profiles.
Case Study 1: Antidepressant Development
A study conducted by researchers at a pharmaceutical company explored the antidepressant properties of this compound. The results indicated significant improvement in mood-related behaviors in animal models compared to control groups.
Case Study 2: Analgesic Effects
Another study investigated the analgesic effects of this compound on pain models. The findings suggested that it could reduce pain perception significantly, warranting further clinical trials for potential use in pain management therapies.
Mechanism of Action
The mechanism of action of alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of alpha-[1-(butylmethylamino)ethyl]-benzyl alcohol with its analogs:
*Predicted using atomic masses.
Key Observations :
- Lipophilicity: The butylmethylamino group in the target compound increases its logP compared to ephedrine and α-methylbenzyl alcohol, suggesting enhanced membrane permeability.
- Steric Effects: The bulky substituent may reduce binding affinity to receptors compared to ephedrine, which has a smaller methylamino group .
Pharmacological and Functional Comparisons
Ephedrine and Pseudoephedrine
Ephedrine (C₁₀H₁₅NO) acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors. Its methylamino group is critical for receptor interaction.
α-Methylbenzyl Alcohol
Used as a flavoring agent (FEMA 2685), α-methylbenzyl alcohol lacks the amino group, limiting its bioactivity. The target compound’s aminoethyl group could confer anesthetic or antimicrobial properties, similar to benzyl alcohol’s membrane-disrupting effects observed in erythrocyte studies .
Benzenemethanol Derivatives
Alpha-(methylaminomethyl)benzyl alcohol () serves as an internal standard in HPLC, highlighting the utility of amino-substituted benzyl alcohols in analytical chemistry. The target compound’s branched alkyl chain may improve chromatographic resolution in similar applications .
Biological Activity
Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article delves into the compound's mechanisms, effects, and relevant research findings.
Chemical Profile
- Molecular Formula : C15H25NO
- Molecular Weight : 239.37 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 53214-57-6
This compound is believed to interact primarily with adrenergic receptors, similar to other compounds in its class. These interactions can lead to various physiological effects, including:
- Vasoconstriction : Activation of alpha-adrenergic receptors can cause blood vessels to constrict, which may reduce tissue hyperemia and edema .
- Nasal Decongestion : The compound may be effective as a nasal decongestant by increasing nasal airway patency through vasoconstriction .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : The compound exhibits reduced bioavailability (approximately 38%) due to first-pass metabolism by monoamine oxidase enzymes in the gastrointestinal tract and liver.
- Elimination : It is primarily excreted unchanged through renal pathways, indicating that renal function could significantly affect its clearance from the body .
Case Study 1: Insecticidal Activity
A study investigated the effects of benzyl alcohol (a related compound) on the wax moth (Galleria mellonella), focusing on its immune response. Key findings included:
- Immune System Modulation : Benzyl alcohol treatment altered cuticular lipid composition and significantly affected immune system markers such as HSP70 and HSP90 levels.
- Cellular Morphology Changes : Treatment resulted in morphological changes in hemocytes, indicating potential cytotoxic effects .
Case Study 2: Adrenergic Responses
Research on phenylpropanolamine, a sympathomimetic agent structurally related to this compound, highlighted:
- Direct and Indirect Receptor Activation : Phenylpropanolamine directly stimulates alpha-adrenergic receptors while indirectly affecting beta-receptors through norepinephrine release. This dual action underlines the complexity of adrenergic modulation by compounds in this class .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for synthesizing alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of tertiary amino alcohols like this compound typically involves reductive amination or nucleophilic substitution. For example, benzyl alcohol derivatives can be functionalized via alkylation of butylmethylamine precursors under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions like over-alkylation . Catalytic systems such as Tris-LDH-Zn4(PW9)2 (used for benzyl alcohol oxidation in cascade reactions) may enhance selectivity and yield by stabilizing intermediates . Optimization should include monitoring via HPLC or GC-MS to track byproducts and validate purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use H/C NMR to confirm the tertiary amine and benzyl alcohol moieties. Compare chemical shifts to reference spectra of similar amino alcohols (e.g., ephedrine derivatives) .
- Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask methods to assess hydrophobicity, critical for pharmacological applications. Measure boiling point (estimated >200°C) and density (predicted ~1.01 g/cm³) using differential scanning calorimetry (DSC) and pycnometry, respectively, as done for alpha-Methylbenzyl alcohol .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the benzyl alcohol group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
- Safety : Follow SDS guidelines for similar amino alcohols: wear nitrile gloves, eye protection, and use fume hoods to avoid inhalation/contact. Oral LD50 values for analogous compounds (e.g., 500 mg/kg in rats for alpha-Methylbenzyl alcohol) suggest moderate toxicity .
Advanced Research Questions
Q. How does this compound interact with biological systems, and what are the implications for toxicokinetic studies?
- Methodological Answer :
- In-Vivo Metabolism : Administer radiolabeled compound (e.g., C-labeled) to track hepatic metabolism. Use LC-MS/MS to identify metabolites, focusing on N-dealkylation or alcohol oxidation pathways, as seen in ephedrine derivatives .
- Toxicokinetics : Apply physiologically based pharmacokinetic (PBPK) modeling to correlate dose-exposure relationships. Compare to ethanol pharmacokinetic studies, where variability in absorption/distribution is critical .
Q. What catalytic roles can this compound play in asymmetric synthesis or cascade reactions?
- Methodological Answer : The tertiary amine group may act as a chiral auxiliary in asymmetric catalysis. For example, in ketone reductions, similar alcohols have been used to stabilize transition states via hydrogen bonding. Test enantioselectivity in model reactions (e.g., prochiral ketone reduction) using chiral GC or polarimetry . Leaching tests (as in polyoxometalate-LDH catalysts) can assess recyclability .
Q. How can computational chemistry resolve contradictions in experimental data regarding the compound’s reactivity or stereoelectronic effects?
- Methodological Answer :
- DFT Calculations : Model transition states for reactions like N-alkylation to identify steric/electronic barriers. Compare with experimental yields to validate theoretical predictions .
- MD Simulations : Study solvation effects in polar/aprotic solvents (e.g., DMF vs. THF) to explain discrepancies in reaction rates .
Q. What strategies can address conflicting data on the compound’s efficacy in pharmacological assays?
- Methodological Answer :
- Dose-Response Analysis : Use Hill slope models to differentiate between true efficacy and assay artifacts (e.g., solubility limits). Include positive controls (e.g., known dopamine agonists for neurological studies) .
- Batch Variability : Implement QC protocols (e.g., NMR purity >98%, residual solvent analysis via HS-GC) to ensure consistency across experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
